

UNC2025 Kinase Inhibition Profile

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Compound Focus: UNC2025

CAS No.: 1429881-91-3

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The table below summarizes quantitative data on **UNC2025's** activity against key kinase targets, compiled from published sources [1] [2].

Kinase Target	IC50 / Ki Value	Experimental Context (Assay)	Key Findings / Selectivity Notes
MER	IC50 = 0.74 nM [1]	Enzyme assay [1]	High potency for primary target.
	Ki = 0.16 nM [3]	Enzyme assay [3]	
	Cellular IC50 = 2.7 nM [1]	In 697 B-ALL cells [1]	Inhibits Mer phosphorylation in cells.
FLT3	IC50 = 0.8 nM [1]	Enzyme assay [1]	High potency for primary target.
Axl	IC50 = 14 nM [1]	Enzyme assay [1]	~20x and ~23x less potent than for MER/FLT3, showing selectivity within TAM family [1].
Tyro3	IC50 = 17 nM [1]	Enzyme assay [1]	

Kinase Target	IC50 / Ki Value	Experimental Context (Assay)	Key Findings / Selectivity Notes
Other Kinases	IC50 > 45 nM [1]	Kinome profiling vs. >300 kinases [2]	Only 66 of 305 kinases inhibited >50% at [C] >100x MER IC50 [3].

Experimental Protocols for Profiling

The kinome profile of **UNC2025** was established using the following key methodologies:

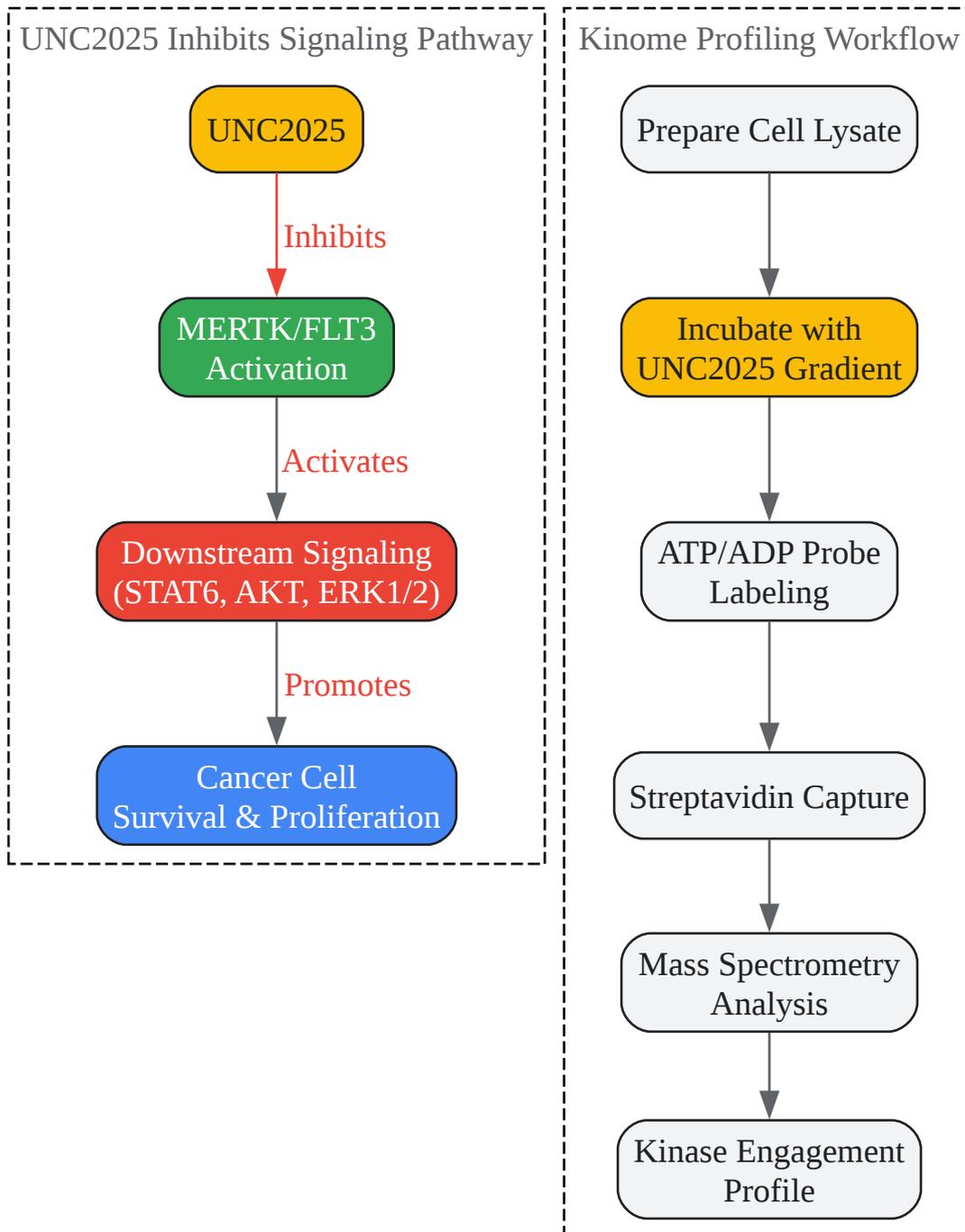
- **Kinome Profiling Using ActivX ATP/ADP Probes** [1]: This method involved treating cell lysates with **UNC2025** across a concentration range, followed by a biotinylated ATP probe for kinase binding. Captured kinases were identified via mass spectrometry, providing a profile of kinase engagement across hundreds of targets [1].
- **Cell-Based Assays for Kinase Inhibition** [1]: To confirm activity in a cellular context, leukemia cell lines were treated with **UNC2025**. Mer and Flt3 proteins were immunoprecipitated, and phosphorylation inhibition was detected by western blot, allowing calculation of cellular IC50 values [1].

Biological Activity & Therapeutic Context

UNC2025 demonstrates potent anti-leukemic activity in preclinical models, which is closely linked to its kinome profile.

- **Mechanism of Action:** As a potent MER/FLT3 inhibitor, **UNC2025** oral administration inhibits MER phosphorylation in vivo. It blocks pro-survival signaling pathways (STAT6, AKT, ERK1/2), induces apoptosis, and reduces colony formation in MER-expressing leukemia cells [1] [3].
- **Therapeutic Utility:** In vivo studies show **UNC2025** mediates **dose-dependent tumor burden reduction** and significantly **increases median survival** in xenograft models. It also increases sensitivity to chemotherapeutic agents like methotrexate [1] [3].

The following diagram illustrates the signaling pathways inhibited by **UNC2025** and the experimental workflow for its kinome profiling.



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Interpretation Guidance for Researchers

- **Focus on MER/FLT3:** The strongest data supports **UNC2025** as a **highly potent and selective dual inhibitor of MER and FLT3**, with clean selectivity over other TAM family kinases [2] [3].

- **Utility in Leukemia:** Its robust oral bioavailability and efficacy in leukemia xenograft models make it a high-quality tool compound for probing MER/FLT3 biology in these contexts [1] [3].
- **Profiling Methodology:** The described **ActivX ATP/ADP probe method** is a powerful, broad-spectrum technique for kinome profiling, but the data is often presented as a selectivity summary rather than a complete, public dataset [1] [2].

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References

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